
2,6-Dichloro-4-fluoropyridine
説明
2,6-Dichloro-4-fluoropyridine is a fluorinated heterocyclic building block used in chemical synthesis . It is a halide- and amine-substituted aromatic compound .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-fluoropyridine is C5H2Cl2FN . The molecular weight is 165.98 g/mol . The InChIKey is CQSPGXVZLJXXPL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-fluoropyridine include a molecular weight of 165.98 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 164.9548326 g/mol, a monoisotopic mass of 164.9548326 g/mol, a topological polar surface area of 12.9 Ų, a heavy atom count of 9, and a complexity of 91 .
科学的研究の応用
Pharmaceutical Synthesis
2,6-Dichloro-4-fluoropyridine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its electron-withdrawing groups make it a reactive substrate for further functionalization . It’s used in the preparation of fluoropyridines, which are crucial for the synthesis of drugs that exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties .
Agricultural Chemistry
In agriculture, this compound is utilized to create more effective herbicides and pesticides. The introduction of fluorine atoms into lead structures of agrochemicals has been a common modification to improve their physical, biological, and environmental properties .
Material Science
2,6-Dichloro-4-fluoropyridine is employed in the development of advanced materials, such as self-assembled monolayers (SAMs), which are used to modify surface properties for various applications in nanotechnology and electronics .
Chemical Synthesis
This compound is a key building block in organic synthesis, particularly in the construction of complex molecules. It’s used to introduce chloro and fluoro substituents into heterocyclic compounds, which can significantly alter the electronic and steric properties of these molecules .
Environmental Science
While not directly used in environmental science, derivatives of 2,6-Dichloro-4-fluoropyridine, such as fluroxypyr, are studied for their biodegradation and impact on ecosystems due to their use as herbicides .
Analytical Chemistry
In analytical chemistry, 2,6-Dichloro-4-fluoropyridine derivatives are used as standards and reagents in various analytical methods to quantify or detect the presence of other substances, thanks to their distinct chemical properties .
Industrial Applications
Industrially, it’s used in the synthesis of energetic materials due to its ability to form compounds with high nitrogen content, which is essential for the development of less sensitive explosives .
Safety and Hazards
2,6-Dichloro-4-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
作用機序
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2,6-Dichloro-4-fluoropyridine interacts with its targets in a unique manner, potentially involving the fluorine atom.
Biochemical Pathways
The presence of fluorine atoms in lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that 2,6-Dichloro-4-fluoropyridine may affect biochemical pathways related to these properties.
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into pharmaceuticals to improve their metabolic stability and enhance their lipophilicity .
Result of Action
It is known that fluorine-containing compounds have been commercialized as active ingredients in agricultural products , suggesting that 2,6-Dichloro-4-fluoropyridine may have significant molecular and cellular effects.
特性
IUPAC Name |
2,6-dichloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPGXVZLJXXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
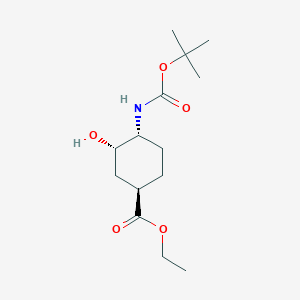

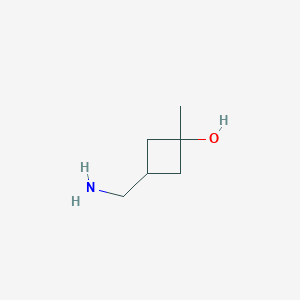
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
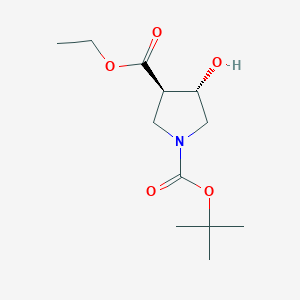
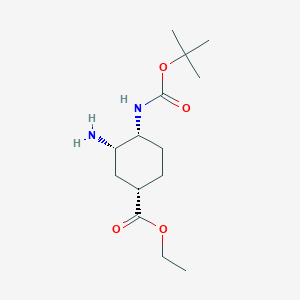

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)


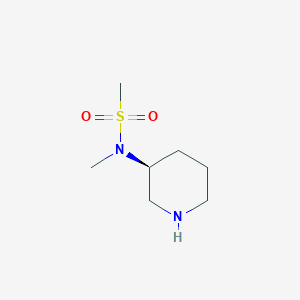
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)